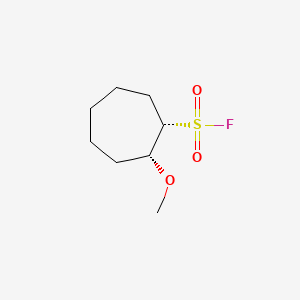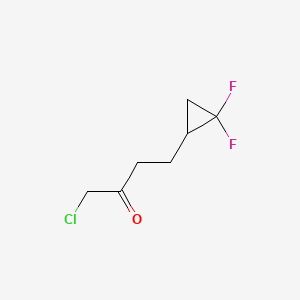
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one is an organic compound characterized by the presence of a chloro group, a difluorocyclopropyl ring, and a butanone moiety
Méthodes De Préparation
The synthesis of 1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by chlorination and subsequent functional group transformations. The reaction conditions typically involve the use of strong bases and halogenating agents under controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2,2-difluorocyclopropyl)butan-2-one can be compared with other similar compounds, such as:
- 1-Chloro-2,4-difluorobenzene
- 4-Chloro-1-butanol
- 1-Chloro-2-butanone
These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the difluorocyclopropyl ring in this compound imparts unique characteristics, making it distinct from other related compounds .
Propriétés
Formule moléculaire |
C7H9ClF2O |
|---|---|
Poids moléculaire |
182.59 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-difluorocyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H9ClF2O/c8-4-6(11)2-1-5-3-7(5,9)10/h5H,1-4H2 |
Clé InChI |
FVADZTSWUCFJMY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)CCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
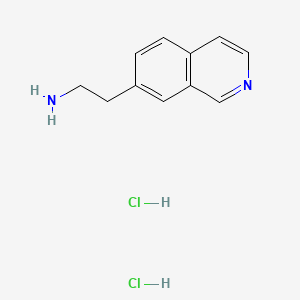
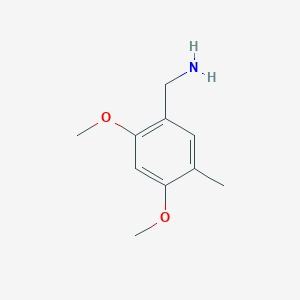
![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
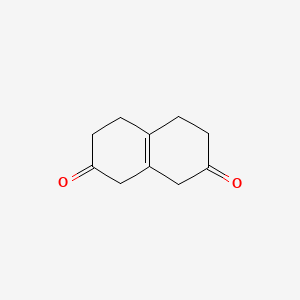
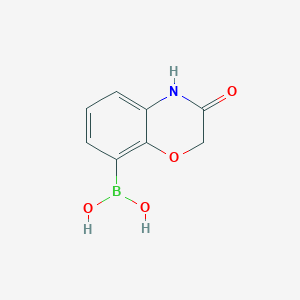
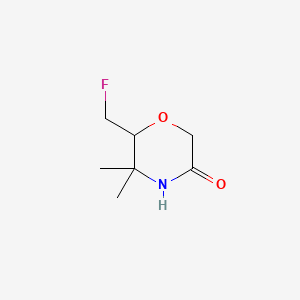
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
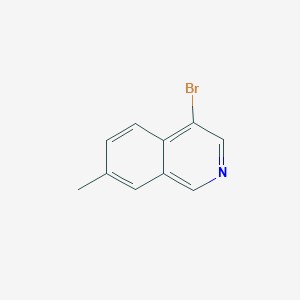
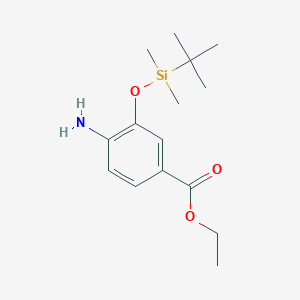
![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
![Bis(oxalic acid), tert-butyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}azetidine-1-carboxylate](/img/structure/B13461306.png)
![1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B13461321.png)
